4-Fluoro-1H-indole-3-carbaldehyde
Overview
Description
The compound 4-Fluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. While the provided data does not directly discuss 4-Fluoro-1H-indole-3-carbaldehyde, it does provide insights into the synthesis and properties of related heterocyclic compounds, which can be extrapolated to understand the characteristics of 4-Fluoro-1H-indole-3-carbaldehyde.
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, involves a multi-step process starting from indole. This process includes protection of the indole, lithiation, treatment with an aldehyde, and cyclization to yield the fused heterocycle . Although the synthesis of 4-Fluoro-1H-indole-3-carbaldehyde is not explicitly described, similar synthetic strategies could potentially be applied, with modifications to introduce the fluorine atom at the appropriate position on the indole ring.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated both experimentally and theoretically . The study utilized computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) to optimize the molecular structure and predict vibrational frequencies. These methods could also be applied to 4-Fluoro-1H-indole-3-carbaldehyde to gain insights into its molecular structure and properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular docking studies and frontier molecular orbital analysis. For instance, the molecular docking study of the pyrazole derivative indicates that the fluorine atom and the carbonyl group play crucial roles in binding, suggesting potential inhibitory activity against certain enzymes . By analogy, the fluorine atom in 4-Fluoro-1H-indole-3-carbaldehyde may similarly influence its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often characterized by their electronic structure, which can be examined through natural bonding orbital analysis and frontier molecular orbital analysis. These analyses reveal the stability of the molecule, charge delocalization, and potential sites for nucleophilic and electrophilic attack . The first hyperpolarizability of such compounds can also be calculated to assess their potential in nonlinear optics. Although specific data for 4-Fluoro-1H-indole-3-carbaldehyde is not provided, these general principles can be applied to predict its physical and chemical properties.
Scientific Research Applications
1. Multicomponent Reactions (MCRs) in Chemical Synthesis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
2. Pharmaceutical Chemistry
1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
3. Biological Activities of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Safety And Hazards
Future Directions
The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This highlights the potential future directions for the use of 4-Fluoro-1H-indole-3-carbaldehyde in the field of pharmaceutical chemistry.
properties
IUPAC Name |
4-fluoro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRHJOJYQIGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622793 | |
Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indole-3-carbaldehyde | |
CAS RN |
23073-31-6 | |
Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.